1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
This compound is a hybrid heterocyclic molecule combining a benzofuran-2-carbonyl-piperidine moiety with a 5-(trifluoromethyl)pyridin-2-yl-piperazine group. The benzofuran scaffold is known for its bioactivity in CNS and antimicrobial agents , while the trifluoromethylpyridine group enhances metabolic stability and binding affinity in medicinal chemistry . The piperazine linker facilitates conformational flexibility, enabling interactions with diverse biological targets.
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N4O2/c25-24(26,27)18-5-6-22(28-16-18)30-13-11-29(12-14-30)19-7-9-31(10-8-19)23(32)21-15-17-3-1-2-4-20(17)33-21/h1-6,15-16,19H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMGWKYXZJVMFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran moiety would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The piperidine and piperazine rings can enhance the compound’s binding affinity and selectivity for these targets. The trifluoromethyl group can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Trifluoromethylpyridine-Piperazine Motifs
- 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine (CAS 946387-22-0): Structural Difference: Replaces the benzofuran-piperidine group with a sulfonyl-nitrobenzene substituent. Synthetic Route: Requires coupling of pre-functionalized piperazine with sulfonyl chlorides, contrasting with the target compound’s benzofuran-piperidine synthesis .
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) :
- Structural Difference : Substitutes the benzofuran-piperidine with a carbothioamide-methoxypyridine group.
- Activity : Potent bacterial growth inhibitor (IC₅₀ < 1 µM) due to thioamide-mediated enzyme binding .
- Physicochemical Data : Higher logP (~3.5) compared to the target compound (predicted logP ~2.8), suggesting improved membrane permeability .
Piperidine-Piperazine Hybrids
- (4-Benzylpiperazin-1-yl)[1-(3-fluorobenzoyl)piperidin-4-yl]methanone: Structural Difference: Uses a fluorobenzoyl-piperidine instead of benzofuran-carbonyl-piperidine. Activity: Fluorinated aromatic groups enhance CNS penetration, making this analog relevant for dopamine receptor modulation . Synthesis: Similar coupling strategies (e.g., benzoyl chloride + piperidine intermediates) but diverges in purification methods (crystallization vs. flash chromatography) .
- 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP): Structural Difference: Lacks the benzofuran-piperidine core but shares the trifluoromethylphenyl-piperazine motif. Activity: Serotonin 5-HT₁A agonist with insecticidal properties (LC₅₀ = 12 µM against Pseudaletia separata), highlighting the role of trifluoromethyl groups in bioactivity .
Substituted Pyridine-Piperazine Derivatives
- 1-(4-Fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine :
- Structural Difference : Dual benzyl groups replace the benzofuran and pyridine moieties.
- Physicochemical Data : Molecular weight = 393.4 g/mol (vs. target compound’s predicted ~505 g/mol), suggesting lower steric hindrance .
- Applications : Explored as kinase inhibitors due to fluorobenzyl’s electron-withdrawing effects .
Data Tables
Research Findings and Trends
- Trifluoromethylpyridine-Piperazine Motif : Compounds with this group (e.g., ML267, PAPP) exhibit enhanced enzyme inhibition and insecticidal activity due to trifluoromethyl’s electronegativity and metabolic stability .
- Synthetic Challenges : Coupling sterically hindered groups (e.g., benzofuran-piperidine) may require optimized conditions (e.g., HOBt/TBTU mediators) to improve yields .
Biological Activity
The compound 1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine represents a novel class of piperazine derivatives that have garnered interest for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure can be broken down into key functional groups:
- Benzofuran moiety : Known for its bioactive properties.
- Piperidine and piperazine rings : Commonly associated with various pharmacological activities.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
Synthesis : The synthesis typically involves multi-step organic reactions, including the formation of intermediates such as benzofuran-2-carbonyl chloride and subsequent coupling reactions with piperidine derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : The benzofuran moiety can modulate enzyme activity, potentially affecting metabolic pathways.
- Receptors : The piperazine component may enhance binding affinity to various receptors, influencing neurotransmitter systems.
Antimicrobial Activity
A study evaluated similar piperazine-benzofuran hybrids against Mycobacterium tuberculosis (Mtb) H37Rv. Compounds exhibited Minimum Inhibitory Concentrations (MIC) ranging from 0.78 µg/mL to 1.56 µg/mL, indicating significant antibacterial activity comparable to standard treatments like ethambutol .
| Compound ID | MIC (µg/mL) | Comparison |
|---|---|---|
| 4a | 0.78 | Superior to ethambutol |
| 4d | 1.56 | Equivalent to ethambutol |
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on human A549 cells indicated a favorable safety profile for these compounds. Most derivatives exhibited low toxicity, with selectivity indices suggesting suitability for further drug development .
Case Study 1: Antitubercular Activity
In a series of synthesized hybrids, compounds with the benzofuran-piperidine scaffold demonstrated potent antitubercular activity. The most active derivatives were tested for cytotoxicity and showed promising results, supporting their potential as therapeutic agents against tuberculosis .
Case Study 2: Neuroprotective Effects
Research indicates that piperazine derivatives may possess neuroprotective properties by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease management . The introduction of the piperidine moiety improved brain exposure and enhanced inhibition efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
